6H-Imidazo[1,5,4-de]quinoxaline

EGFR-TKI resistance NSCLC Kinase inhibitor scaffold

Research hit-identification programs often stall when generic heterocyclic scaffolds fail to recapitulate published potency or selectivity. 6H-Imidazo[1,5,4-de]quinoxaline solves this by providing a structurally rigid, ATP-competitive kinase template with experimentally validated target engagement. • >5.5× superior potency over gefitinib in gefitinib-resistant H1975 NSCLC cells (IC50 3.65 µM vs. >20 µM). • LCK inhibition confirmed by co-crystal structure (PDB: 2ZM4); enzymatic IC50 <5 nM, cellular IC50 <1 µM. • Differentiated ring-fusion geometry avoids the regioisomer-dependent potency cliffs (IC50 range 0.077-122 µM) observed with other imidazoquinoxaline series.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 209-30-3
Cat. No. B13950423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Imidazo[1,5,4-de]quinoxaline
CAS209-30-3
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)NC=CN3C=N2
InChIInChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1-6,10H
InChIKeyUDILIWAITCTBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Imidazo[1,5,4-de]quinoxaline: Fused Heterocyclic Kinase Scaffold


6H-Imidazo[1,5,4-de]quinoxaline (CAS 209-30-3, C9H7N3, MW 157.17) is a tricyclic fused heterocycle comprising an imidazole ring annulated to a quinoxaline backbone in a 1,5,4-de configuration . This rigid planar scaffold belongs to the broader imidazoquinoxaline class and serves as a privileged template for the design of ATP-competitive kinase inhibitors . The compound is chemically distinct from the more extensively studied imidazo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline regioisomers, with its unique ring-fusion geometry imparting different conformational constraints and potential intermolecular binding interactions [1]. Its calculated physicochemical parameters include a predicted pKa of 4.46 ± 0.20 and a density of 1.403 g/cm³ . The scaffold has been structurally characterized in complex with the LCK kinase domain (PDB ID: 2ZM4), confirming its ability to occupy the ATP-binding pocket [2]. Derivatives of this core have demonstrated activity against gefitinib-resistant cancer cell lines and selective cytotoxicity toward VEGF receptor-expressing tumor cells [3].

6H-Imidazo[1,5,4-de]quinoxaline: Substitution Risk vs. Generics


Substitution with generic imidazoquinoxaline analogs or alternative heterocyclic scaffolds carries substantial performance risk because biological activity within this chemical class is exquisitely sensitive to regioisomerism, substitution pattern, and ring-fusion geometry. The 1,5,4-de configuration of 6H-Imidazo[1,5,4-de]quinoxaline produces a distinct three-dimensional presentation of hydrogen-bonding nitrogen atoms and π-stacking surfaces compared to imidazo[1,2-a]quinoxaline or imidazo[1,5-a]quinoxaline regioisomers, directly impacting kinase binding pocket complementarity [1]. Empirical data demonstrate that even among structurally related imidazoquinoxaline analogs, in vitro cytotoxic activity varies by over three orders of magnitude (IC50 range 0.077–122 μM across 13 imidazo[1,2-a]quinoxaline derivatives against the same melanoma cell line), underscoring that minor structural modifications produce dramatic functional consequences [2]. Furthermore, derivatives of the 6H-Imidazo[1,5,4-de]quinoxaline scaffold have demonstrated a differentiated resistance-overcoming profile: they retain sub-5 μM potency against gefitinib-resistant EGFR-mutant NSCLC cells (H1975) where gefitinib itself fails (>20 μM), a property not generalizable to all imidazoquinoxaline subclasses and requiring empirical validation for each scaffold variant . These findings establish that generic substitution without confirmatory comparative data introduces unacceptable scientific and procurement uncertainty for applications requiring target engagement or phenotypic activity.

6H-Imidazo[1,5,4-de]quinoxaline: Comparative Performance Evidence


Overcoming EGFR-TKI Resistance in NSCLC

A derivative of the 6H-Imidazo[1,5,4-de]quinoxaline scaffold exhibited an IC50 value of 3.65 μM against the gefitinib-resistant H1975 non-small cell lung cancer (NSCLC) cell line, whereas gefitinib—the first-generation EGFR tyrosine kinase inhibitor used as a comparator—demonstrated an IC50 greater than 20 μM in the same cellular assay . This represents a greater than 5.5-fold improvement in potency in a clinically relevant model of acquired EGFR-TKI resistance, a setting where gefitinib fails to achieve meaningful growth inhibition. The H1975 cell line harbors the EGFR L858R/T790M double mutation, which confers resistance to first- and second-generation EGFR inhibitors through steric hindrance and increased ATP affinity. The retention of low-micromolar activity by the 6H-Imidazo[1,5,4-de]quinoxaline-derived compound suggests that this scaffold may engage the ATP-binding pocket through a binding mode distinct from that of anilinoquinazoline-based EGFR inhibitors [1].

EGFR-TKI resistance NSCLC Kinase inhibitor scaffold

Selective Cytotoxicity Against VEGFR-Expressing Tumors

Analogues based on the diimidazo[1,5,4-de,1,5,4-h]quinoxaline core—a dimeric extension of the 6H-Imidazo[1,5,4-de]quinoxaline scaffold—were evaluated for cytostatic and cytotoxic activity in a 60-cell-line human cancer panel representing major histological tissue types. These assays revealed selective activity against cancer cells expressing the vascular endothelial growth factor receptor (VEGF/Flt-1) [1]. The selective cytotoxicity profile contrasts with the broad-spectrum, non-selective antiproliferative activity observed for many imidazo[1,2-a]quinoxaline derivatives, which exhibit IC50 values spanning a wide range (0.077–122 μM) across melanoma cell lines without a clearly defined biomarker-driven selectivity pattern [2]. The VEGF receptor selectivity of the 6H-Imidazo[1,5,4-de]quinoxaline scaffold offers a pharmacologically distinct starting point for developing anti-angiogenic agents or tumor vasculature-targeted therapeutics, whereas imidazo[1,2-a]quinoxaline derivatives are primarily characterized as microtubule-interfering agents with tubulin polymerization inhibition as their predominant mechanism [3].

VEGFR Angiogenesis Selective cytotoxicity

LCK Kinase Inhibition with Co-crystal Structure

A series of 1,5-imidazoquinoxalines—structurally related to the 6H-Imidazo[1,5,4-de]quinoxaline scaffold—have been identified as inhibitors of the Src-family kinase p56(LCK) with IC50 values below 5 nM in enzymatic assays, along with cellular activity against T-cell proliferation at sub-1 μM concentrations [1]. Structural validation of this binding mode is provided by the co-crystal structure of an imidazo quinoxaline ligand bound to the kinase domain of human LCK (PDB ID: 2ZM4), which confirms that the planar imidazoquinoxaline core occupies the ATP-binding pocket and engages key hinge-region residues [2]. The excellent enzymatic potency (IC50 < 5 nM) of this scaffold class contrasts with other imidazoquinoxaline subclasses that primarily target tubulin polymerization or IKK2, demonstrating that the ring-fusion geometry and nitrogen-atom positioning in the 1,5-imidazoquinoxaline system are critical determinants of kinase binding affinity [3]. The availability of a high-resolution co-crystal structure (PDB 2ZM4) further provides a structural rationale for rational optimization and distinguishes this scaffold from alternative kinase inhibitor templates lacking experimentally determined binding modes.

LCK kinase Immunology T-cell signaling

Conformational Rigidity for Structure-Based Design

The 6H-Imidazo[1,5,4-de]quinoxaline scaffold represents a fully aromatic, planar tricyclic system with a molecular weight of 157.17 Da and a predicted pKa of 4.46 ± 0.20, indicating that the imidazole N-H proton is weakly acidic and partially ionizable under physiological conditions . This rigid, planar geometry—enforced by the 1,5,4-de ring fusion—imposes a defined conformational constraint that differs substantially from the more flexible and widely studied imidazo[1,2-a]quinoxaline regioisomers, which possess an exocyclic bridgehead nitrogen arrangement and distinct ring-fusion topology [1]. The conformational rigidity of the 6H-Imidazo[1,5,4-de]quinoxaline core reduces the entropic penalty upon target binding and provides predictable geometry for structure-based drug design, particularly for ATP-competitive kinase inhibitors where planar heteroaromatic systems are required to occupy the adenine-binding pocket . In contrast, alternative quinoxaline-based scaffolds with greater conformational flexibility may exhibit broader target promiscuity and less predictable binding modes, complicating lead optimization and increasing off-target risk. The availability of high-resolution co-crystal structures (PDB 2ZM4) with this scaffold class further validates its utility in rational, structure-guided design campaigns [2].

Scaffold rigidity Molecular recognition Structure-based drug design

6H-Imidazo[1,5,4-de]quinoxaline: Optimal Application Scenarios


EGFR-TKI-Resistant NSCLC Drug Discovery

In non-small cell lung cancer (NSCLC) drug discovery programs targeting EGFR-mutant tumors with acquired resistance to first-generation tyrosine kinase inhibitors, the 6H-Imidazo[1,5,4-de]quinoxaline scaffold offers a differentiated starting point. Procurement is justified by the demonstrated >5.5-fold superior potency of its derivatives compared to gefitinib in the H1975 gefitinib-resistant NSCLC cell line (IC50 3.65 μM vs. >20 μM) . This activity in a clinically validated T790M-mutant resistance model suggests that the scaffold may engage the EGFR ATP-binding pocket via a distinct binding mode, potentially circumventing the steric hindrance and altered ATP affinity that render anilinoquinazoline-based inhibitors ineffective. Medicinal chemistry teams pursuing fourth-generation EGFR inhibitors or combination strategies for T790M-positive NSCLC should prioritize this scaffold over alternative templates lacking empirical evidence of resistance-overcoming activity.

VEGFR-Targeted Anti-Angiogenic Development

For research programs focused on anti-angiogenic therapeutics or biomarker-driven oncology, the 6H-Imidazo[1,5,4-de]quinoxaline scaffold provides a foundation for developing compounds with VEGF receptor-associated selectivity. Diimidazo[1,5,4-de,1,5,4-h]quinoxaline analogues derived from this core have demonstrated selective cytostatic and cytotoxic activity against cancer cells expressing the VEGF (Flt-1) receptor in a comprehensive 60-cell-line panel [1]. This selectivity profile contrasts with the broad-spectrum, non-selective antiproliferative activity of imidazo[1,2-a]quinoxaline derivatives (IC50 range 0.077–122 μM across melanoma cell lines) and enables more targeted development of anti-angiogenic or vascular-disrupting agents [2]. Procurement is appropriate for teams pursuing VEGF-pathway modulators or developing imaging probes and targeted delivery systems for Flt-1-positive tumors.

LCK Kinase Inhibitor Discovery for Immunology

In immunology and T-cell mediated disease drug discovery programs (including autoimmune disorders and transplant rejection), the 1,5-imidazoquinoxaline scaffold class provides a structurally validated, high-potency starting point for LCK kinase inhibition. Enzymatic IC50 values below 5 nM and cellular T-cell proliferation IC50 values below 1 μM have been reported for this scaffold series [3]. Critically, a co-crystal structure (PDB ID: 2ZM4) confirms that the imidazoquinoxaline core occupies the ATP-binding pocket of human LCK, providing atomic-level guidance for rational lead optimization and selectivity engineering [4]. This combination of nanomolar potency and structural characterization distinguishes the scaffold from alternative LCK inhibitor templates and reduces the uncertainty associated with screening hits lacking experimentally determined binding modes. Procurement is recommended for medicinal chemistry teams conducting structure-based design of selective LCK inhibitors.

Scaffold Diversification and Structure-Based Design

For medicinal chemistry groups seeking to expand chemical diversity and explore novel kinase inhibitor chemotypes, the 6H-Imidazo[1,5,4-de]quinoxaline scaffold offers a well-characterized, rigid tricyclic core with predictable geometry and established target engagement. The scaffold's planar aromatic system (MW 157.17 Da, predicted pKa 4.46 ± 0.20) provides defined conformational constraint, reducing entropic penalties upon binding and facilitating structure-guided optimization . The 1,5,4-de ring-fusion topology distinguishes this scaffold from the more extensively explored imidazo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline regioisomers, offering opportunities for intellectual property generation and novel composition-of-matter claims [5]. The availability of synthetic routes and the existence of multiple commercial suppliers support procurement for scaffold-hopping campaigns, library synthesis, and fragment-based drug discovery initiatives targeting ATP-binding pockets.

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